

Spectroscopic Data Comparison: 4-(Benzylxy)-2-bromo-1-fluorobenzene and Structural Analogs

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Compound of Interest

Compound Name: 4-(Benzylxy)-2-bromo-1-fluorobenzene

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Data

In the realm of pharmaceutical research and fine chemical synthesis, the unambiguous characterization of novel and existing compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for **4-(Benzylxy)-2-bromo-1-fluorobenzene** and its structurally related analogs. While experimental spectroscopic data for **4-(Benzylxy)-2-bromo-1-fluorobenzene** is not readily available in publicly accessible databases, this guide presents a detailed examination of two closely related alternative compounds: 4-Bromo-2-fluoroanisole and 1-Bromo-4-(benzylxy)benzene.

This comparative analysis will aid researchers in understanding the expected spectral features of **4-(Benzylxy)-2-bromo-1-fluorobenzene** by examining the contributions of its key structural motifs present in the selected analogs. The data is presented in a clear, tabular format to facilitate easy comparison, followed by detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key ^1H NMR, ^{13}C NMR, and Mass Spectrometry data for the two alternative compounds.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
4-Bromo-2-fluoroanisole	CDCl_3	7.38-7.34 (m, 2H), 6.79-6.75 (m, 2H), 3.77 (s, 3H)[1]
1-Bromo-4-(benzyloxy)benzene	CDCl_3	7.26 (d, $J = 9.2$ Hz, 2H), 6.68 (d, $J = 9.2$ Hz, 2H), 4.87 (s, 2H)[2]

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
4-Bromo-2-fluoroanisole	CDCl_3	155.9, 133.4, 128.5, 121.8, 112.1, 111.8, 56.2[1]
1-Bromo-4-(benzyloxy)benzene	CDCl_3	158.3, 132.2, 116.3, 112.6, 69.9[2]

Table 3: Mass Spectrometry Data

Compound	Ionization Method	[M] ⁺ (Calculated)	[M] ⁺ (Found)
4-Bromo-2-fluoroanisole	Not Specified	203.9586 g/mol	Not Specified[3]
1-Bromo-4-(benzyloxy)benzene	Not Specified	261.9993 g/mol	Not Specified[4]

Experimental Protocols

The data presented in this guide is typically acquired using standard spectroscopic techniques. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

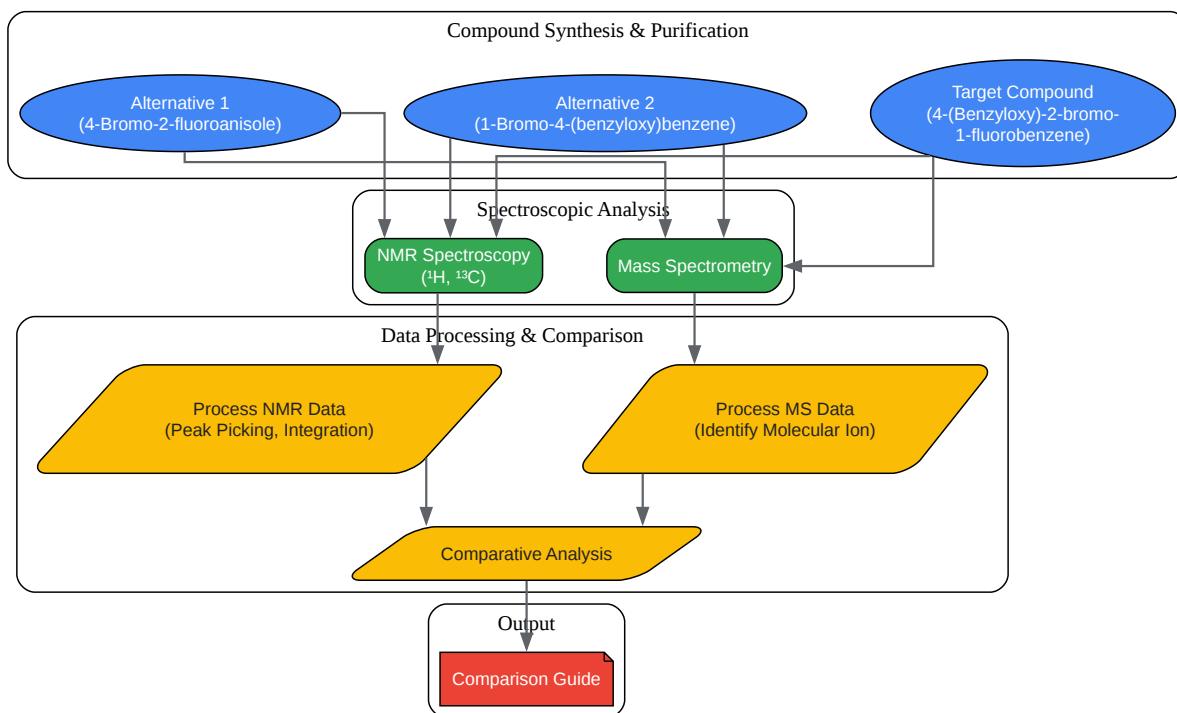
1. Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration ($\delta = 0.00$ ppm).
2. ^1H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.^{[1][2]} Standard acquisition parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
3. ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often at a frequency of 100 MHz or 125 MHz.^{[1][2]} Due to the low natural abundance of the ^{13}C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

1. Sample Introduction: For volatile and thermally stable compounds like the ones discussed, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC system.
2. Ionization: Electron Ionization (EI) is a standard method for small molecules. In the mass spectrometer's ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
3. Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak and characteristic fragmentation patterns.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of chemical compounds.



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Caption: Workflow for Spectroscopic Data Comparison.

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